1-Butyl-2,2,2-trimethyl-1,1-diphenyldisilane
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Overview
Description
1-Butyl-2,2,2-trimethyl-1,1-diphenyldisilane is a chemical compound with the molecular formula C19H28Si2 and a molecular weight of 312.6 g/mol . This compound belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. The structure of this compound includes a butyl group, three methyl groups, and two phenyl groups attached to a disilane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2,2,2-trimethyl-1,1-diphenyldisilane typically involves the reaction of appropriate organosilicon precursors under controlled conditions. One common method involves the reaction of butyl lithium with 2,2,2-trimethyl-1,1-diphenyldisilane in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2,2,2-trimethyl-1,1-diphenyldisilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Substitution reactions may involve reagents like or .
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes with different substituents.
Substitution: New organosilicon compounds with varied functional groups.
Scientific Research Applications
1-Butyl-2,2,2-trimethyl-1,1-diphenyldisilane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-Butyl-2,2,2-trimethyl-1,1-diphenyldisilane involves its interaction with molecular targets through its silicon atoms and organic groups. The compound can form stable bonds with various substrates, facilitating its use in different chemical reactions. The pathways involved in its mechanism of action depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-1,2,2-triphenyldisilane: Similar structure but with different substituents.
1-Butyl-1,1,2,2,2-pentaphenyldisilane: Contains additional phenyl groups compared to 1-Butyl-2,2,2-trimethyl-1,1-diphenyldisilane.
Uniqueness
This compound is unique due to its specific combination of butyl, methyl, and phenyl groups attached to the disilane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
165751-74-6 |
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Molecular Formula |
C19H28Si2 |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
butyl-diphenyl-trimethylsilylsilane |
InChI |
InChI=1S/C19H28Si2/c1-5-6-17-21(20(2,3)4,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,5-6,17H2,1-4H3 |
InChI Key |
RBWCJCOPKQWPHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C)(C)C |
Origin of Product |
United States |
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